
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway for cancer cell survival.
作用機序
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide targets the TCA cycle by inhibiting two critical enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are essential for the production of ATP, which is required for cancer cell survival. By inhibiting these enzymes, 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide disrupts the TCA cycle, leading to a decrease in ATP production and induction of apoptosis.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis in cancer cells, leading to cell death. 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has also been shown to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.
実験室実験の利点と制限
One of the advantages of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is its selective toxicity towards cancer cells, which makes it a promising candidate for combination therapy with other chemotherapy agents. However, one of the limitations of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is its poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide research. One direction is to further investigate its mechanism of action and identify potential biomarkers for patient selection. Another direction is to optimize its formulation and delivery to improve its solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide in combination with other chemotherapy agents for various types of cancer.
合成法
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is synthesized by reacting 3-(trifluoromethyl)benzaldehyde with cyclopentanone to form 3-(trifluoromethyl)cyclopent-2-enone. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide with high purity.
科学的研究の応用
2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, leading to a decrease in ATP production and induction of apoptosis. 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide has been tested in various cancer cell lines and animal models, and has shown promising results in combination with other chemotherapy agents.
特性
IUPAC Name |
N'-(cyclopentylideneamino)-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)9-4-3-7-11(8-9)18-12(21)13(22)20-19-10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOSQSMOUTXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


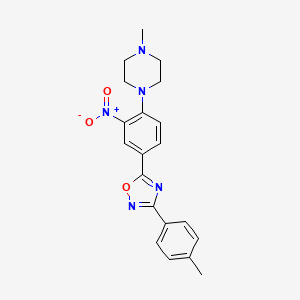

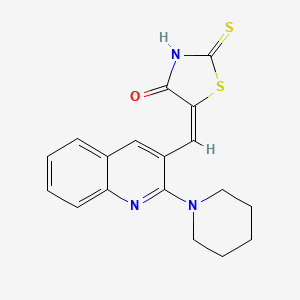
![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)

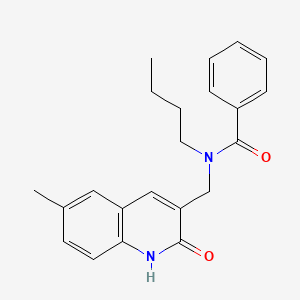
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
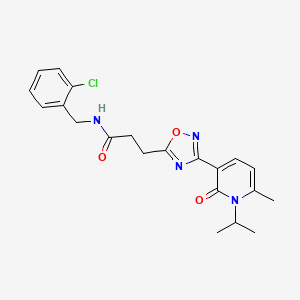
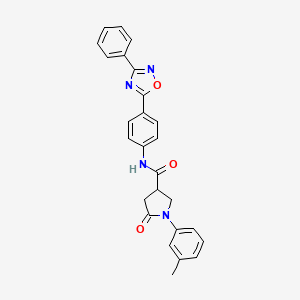
![N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7691692.png)